molecular formula C23H18N2O4 B12479075 N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide

Cat. No.: B12479075
M. Wt: 386.4 g/mol
InChI Key: DWEZVFJQBYLGGO-UHFFFAOYSA-N
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Description

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide is a complex organic compound that features a benzamide core with ethoxy and isoindolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide typically involves the reaction of 3-ethoxybenzoic acid with phthalic anhydride to form an intermediate, which is then reacted with aniline derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H18N2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-3-ethoxybenzamide

InChI

InChI=1S/C23H18N2O4/c1-2-29-18-10-5-7-15(13-18)21(26)24-16-8-6-9-17(14-16)25-22(27)19-11-3-4-12-20(19)23(25)28/h3-14H,2H2,1H3,(H,24,26)

InChI Key

DWEZVFJQBYLGGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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